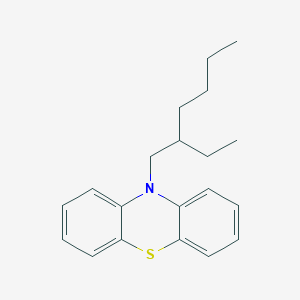

10-(2-Ethylhexyl)-10H-phenothiazine

Description

Evolution of Phenothiazine (B1677639) Chemistry in Material Science

The history of phenothiazine chemistry dates back to the 19th century, with the synthesis of the parent compound, 10H-Phenothiazine, by Bernthsen in 1883. wikipedia.org Its earliest applications were rooted in the dye industry, most notably with the synthesis of the phenothiazine derivative methylene (B1212753) blue in 1876. wikipedia.org For decades, its use was primarily in pharmacology, where N-substituted derivatives led to landmark developments in antihistamines and antipsychotic drugs. researchgate.netnih.gov

The transition of phenothiazine from medicine to material science was driven by the recognition of its potent electronic properties. researchgate.net Researchers discovered that the electron-rich nature of the phenothiazine core made it an excellent electron donor, suitable for applications in photoinduced electron transfer studies. rsc.orgnih.gov A significant milestone was the application of phenothiazine-based organic dyes in dye-sensitized solar cells (DSSCs) around 2007, which demonstrated their potential in photovoltaic technologies. nih.gov Since then, the field has expanded rapidly, with phenothiazine derivatives being engineered for use as hole-transporting materials (HTMs) in perovskite solar cells (PSCs), and as active components in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). nih.govrsc.org

Significance of the 10H-Phenothiazine Core in Organic Electronic Architectures

The utility of the 10H-phenothiazine scaffold in organic electronics is due to several key structural and electronic features. As an electron-rich heterocyclic system, it possesses a low oxidation potential and can form stable radical cations, a crucial characteristic for efficient hole transport. researchgate.netnih.gov

A defining feature of the 10H-phenothiazine core is its non-planar, butterfly-shaped conformation. rsc.orgnih.gov This unique three-dimensional structure is highly effective at suppressing the intermolecular π-π stacking and the formation of excimers, which can otherwise quench luminescence and hinder charge transport in the solid state. rsc.org The electron-donating strength of the 10H-phenothiazine unit is superior to that of many other commonly used donor moieties in organic electronics, including triphenylamine (B166846) and carbazole. rsc.orgrsc.org

Furthermore, the phenothiazine ring system offers multiple sites for functionalization, particularly at the N-10, C-3, and C-7 positions. rsc.orgrsc.org This allows for precise tuning of the molecule's electronic properties, solubility, and morphology. Attaching alkyl chains, such as the 2-ethylhexyl group, at the N-10 position is a common strategy to enhance solubility in organic solvents, facilitating the fabrication of devices through solution-based processing techniques. rsc.orgmanchester.ac.uk

Focus on 10-(2-Ethylhexyl)-10H-phenothiazine

The compound 10-(2-Ethylhexyl)-10H-phenothiazine serves as a prime example of how the phenothiazine core is adapted for material science applications. By introducing a 2-ethylhexyl group at the nitrogen atom (N-10), the solubility and processability of the parent phenothiazine are significantly improved, making it a valuable intermediate for the synthesis of more complex, high-performance organic materials. rsc.orgmanchester.ac.uk

Table 1: Computed Properties of 10-(2-Ethylhexyl)-10H-phenothiazine This interactive table summarizes key computed properties of the compound.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₀H₂₅NS | nih.gov |

| Molar Mass | 311.5 g/mol | nih.gov |

| IUPAC Name | 10-(2-ethylhexyl)phenothiazine | nih.gov |

| CAS Number | 264264-00-8 | nih.gov |

Role in Synthesis of Advanced Materials

Research has demonstrated the utility of 10-(2-Ethylhexyl)-10H-phenothiazine as a foundational building block. Its synthesis is typically achieved through the N-alkylation of 10H-phenothiazine with 2-ethylhexyl bromide. manchester.ac.uk This modified core is then used in subsequent reactions to build larger, more functional molecules.

For instance, 10-(2-Ethylhexyl)-10H-phenothiazine is a direct precursor in the synthesis of co-poly-ynes designed for use in polymer light-emitting diodes (PLEDs) and polymer solar cells (PSCs). manchester.ac.uk In a reported synthetic pathway, the 10-(2-ethylhexyl)-10H-phenothiazine molecule is first brominated to produce 3,7-dibromo-10-(2-ethylhexyl)-10H-phenothiazine. This dibrominated intermediate can then undergo further reactions, such as Sonogashira coupling, to create conjugated polymers with tailored optoelectronic properties. manchester.ac.uk The inclusion of the 2-ethylhexyl group ensures that these final polymer materials remain soluble, which is essential for their application in solution-processed electronic devices. manchester.ac.uk

Properties

IUPAC Name |

10-(2-ethylhexyl)phenothiazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NS/c1-3-5-10-16(4-2)15-21-17-11-6-8-13-19(17)22-20-14-9-7-12-18(20)21/h6-9,11-14,16H,3-5,10,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZZXPIXQXAODOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)CN1C2=CC=CC=C2SC3=CC=CC=C31 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80726892 | |

| Record name | 10-(2-Ethylhexyl)-10H-phenothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80726892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

264264-00-8 | |

| Record name | 10-(2-Ethylhexyl)-10H-phenothiazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80726892 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 10 2 Ethylhexyl 10h Phenothiazine and Its Derivatives

Direct Alkylation Strategies for N-Substitution

The introduction of an alkyl group onto the nitrogen atom of the phenothiazine (B1677639) ring is a fundamental step in the synthesis of these derivatives. This N-substitution is typically achieved through direct alkylation strategies.

The synthesis of 10-(2-ethylhexyl)-10H-phenothiazine involves the N-alkylation of phenothiazine with a suitable alkylating agent, such as 2-ethylhexyl bromide. This reaction is typically carried out in the presence of a base to deprotonate the secondary amine of the phenothiazine, thereby facilitating the nucleophilic attack on the alkyl halide. Common bases used for this purpose include sodium hydride (NaH) in a solvent like N,N-dimethylformamide (DMF). nih.gov The reaction mixture is often heated to ensure the completion of the reaction.

Table 1: Synthesis of 10-(2-Ethylhexyl)-10H-phenothiazine

| Reactants | Reagents | Solvent | Reaction Conditions | Yield |

| Phenothiazine, 2-Ethylhexyl bromide | Sodium Hydride (NaH) | N,N-Dimethylformamide (DMF) | Reflux | Not specified |

The use of branched alkyl chains, such as the 2-ethylhexyl group, is a strategic choice in the design of these molecules. The branched nature of the alkyl group can influence the solubility and physical properties of the resulting phenothiazine derivative. The general principles of N-alkylation remain the same, involving the reaction of phenothiazine with a branched alkyl halide in the presence of a base. google.com

Regioselective Functionalization of the Phenothiazine Core

Once the nitrogen of the phenothiazine is substituted, further functionalization can be carried out on the aromatic rings. These reactions are often regioselective, meaning they preferentially occur at specific positions.

The introduction of a formyl group (-CHO) onto the phenothiazine ring is a key transformation that opens up avenues for further derivatization. The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds like 10-alkylphenothiazines. organic-chemistry.orgwikipedia.org This reaction employs a Vilsmeier reagent, which is typically formed in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃). nih.govorganic-chemistry.orgwikipedia.org

In the synthesis of 10-(2-ethylhexyl)-10H-phenothiazine-3-carbaldehyde, the 10-(2-ethylhexyl)-10H-phenothiazine is treated with the Vilsmeier reagent. The reaction proceeds via an electrophilic aromatic substitution, where the electron-donating nature of the nitrogen atom directs the formylation to the para-position (position 3) of one of the benzene (B151609) rings. nih.gov The reaction is typically carried out in a suitable solvent and may require heating to proceed to completion. Following the reaction, a work-up procedure involving hydrolysis is necessary to convert the intermediate iminium salt to the final aldehyde product. wikipedia.org

Table 2: Synthesis of 10-(2-Ethylhexyl)-10H-phenothiazine-3-carbaldehyde

| Reactant | Reagents | Solvent | Reaction Conditions | Yield |

| 10-(2-Ethylhexyl)-10H-phenothiazine | Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF) | Not specified | Not specified | Not specified |

Halogenation, particularly bromination, is another important functionalization reaction of the phenothiazine core. The introduction of bromine atoms at specific positions can significantly alter the electronic properties of the molecule and provide handles for further cross-coupling reactions.

The direct bromination of 10-(2-ethylhexyl)-10H-phenothiazine can lead to the formation of 3,7-dibromo-10-(2-ethylhexyl)-10H-phenothiazine. epa.gov This reaction is typically carried out using a brominating agent such as elemental bromine (Br₂) in a suitable solvent like acetic acid. chemicalbook.comresearchgate.net The electron-rich nature of the phenothiazine ring directs the electrophilic substitution to the 3 and 7 positions.

Table 3: Synthesis of 3,7-Dibromo-10-(2-ethylhexyl)-10H-phenothiazine

| Reactant | Reagent | Solvent | Reaction Conditions | Yield |

| 10-(2-Ethylhexyl)-10H-phenothiazine | Bromine (Br₂) | Acetic Acid | Room Temperature | Not specified |

In some synthetic strategies, bromination is performed on a phenothiazine derivative that has already been functionalized. For instance, the bromination of a formylated phenothiazine can be a route to introduce bromine atoms at specific locations, although the presence of an electron-withdrawing formyl group can influence the regioselectivity of the bromination reaction. The specific synthesis of 3,7-dibromo-10-(2-ethylhexyl)-10H-phenothiazine-carbaldehyde is not explicitly detailed in the provided context, but the principles of electrophilic aromatic substitution would apply.

Halogenation Pathways: Synthesis of 3,7-Dibromo-10-(2-ethylhexyl)-10H-phenothiazine

Polymerization and Copolymerization Approaches for 10-(2-Ethylhexyl)-10H-phenothiazine and its Derivatives

The synthesis of functional polymers derived from 10-(2-Ethylhexyl)-10H-phenothiazine is critical for their application in organic electronics. Various polymerization techniques have been employed to create homopolymers and copolymers with tailored electronic and physical properties. These methods primarily involve transition metal-catalyzed cross-coupling reactions, which enable the formation of well-defined conjugated polymer backbones.

Transition Metal-Catalyzed Polymerization Techniques

Transition metal catalysis is a cornerstone in the synthesis of conjugated polymers, offering precise control over polymer structure, molecular weight, and polydispersity. For phenothiazine-based polymers, nickel and palladium catalysts are predominantly used.

A key method for synthesizing poly[10-(2'-ethylhexyl)-phenothiazine-3,7-diyl] (PPTZ) is through Ni(0)-mediated polymerization, commonly known as Yamamoto coupling. This reaction involves the dehalogenative polycondensation of a dihalogenated monomer, typically 3,7-dibromo-10-(2-ethylhexyl)-10H-phenothiazine. The polymerization is facilitated by a nickel(0) complex, such as bis(1,5-cyclooctadiene)nickel(0) (B103923) [Ni(cod)₂], in the presence of a neutral ligand like 2,2'-bipyridyl.

The reaction is typically carried out in an anhydrous, inert solvent like N,N-dimethylformamide (DMF) or toluene (B28343) at an elevated temperature. The Ni(0) complex acts as the coupling agent, promoting the formation of carbon-carbon bonds between the monomer units at the 3 and 7 positions of the phenothiazine ring. This method successfully yields the homopolymer PPTZ. acs.org Research has shown that PPTZ synthesized via this route is soluble in common organic solvents and possesses distinct electro-optical properties. acs.org

Table 1: Properties of Poly[10-(2'-ethylhexyl)-phenothiazine-3,7-diyl] (PPTZ) Synthesized by Ni(0)-Mediated Polymerization

| Property | Value | Reference |

| Number-Average Molecular Weight (Mn) | 11,000 g/mol | acs.org |

| Weight-Average Molecular Weight (Mw) | 21,000 g/mol | acs.org |

| Polydispersity Index (PDI) | 1.9 | acs.org |

| UV-Vis Absorption (λₘₐₓ, Film) | 420 nm | acs.org |

| Photoluminescence (λₘₐₓ, Film) | 545 nm | acs.org |

| HOMO Energy Level | 5.02 eV | acs.org |

Palladium-catalyzed cross-coupling reactions are among the most versatile and widely used methods for constructing π-conjugated polymers. nih.govresearchgate.net The Suzuki and Stille coupling reactions are particularly prominent. nih.gov

The Suzuki coupling reaction involves the reaction of an organoboron compound (like a boronic acid or boronic ester) with an organohalide, catalyzed by a palladium(0) complex. acs.orgmdpi.com For the synthesis of polymers containing 10-(2-ethylhexyl)-10H-phenothiazine, this would typically involve the reaction of a dibromo-phenothiazine monomer with a diboronic acid or ester of another aromatic comonomer. acs.orgmdpi.com The reaction is known for its tolerance of a wide variety of functional groups and generally uses readily available and less toxic boron compounds. mdpi.comresearchgate.net

The Stille coupling reaction pairs an organohalide with an organotin compound (stannane), also catalyzed by palladium. While effective in creating specific polymer architectures, a significant drawback of Stille polymerization is the generation of stoichiometric amounts of toxic organostannane byproducts, which presents environmental and safety concerns. nih.gov

These palladium-catalyzed methods are highly effective for producing alternating copolymers where the electronic properties can be finely tuned by selecting appropriate comonomers. researchgate.net

Direct (hetero)arylation polymerization (DArP) has emerged as a more atom-economical and environmentally benign alternative to traditional cross-coupling reactions. nih.gov This method forges C-C bonds by coupling halogenated (hetero)arenes directly with (hetero)arenes that have active C-H bonds, catalyzed by a palladium complex. nih.gov

Copolymerization with Diverse Monomeric Units

To modulate the optoelectronic properties of phenothiazine-based materials for applications such as organic light-emitting diodes (OLEDs), copolymerization with other aromatic units is a common strategy. This approach allows for the tuning of the polymer's band gap, emission color, and charge transport characteristics.

Fluorene (B118485) is a widely used building block in conjugated polymers for blue light emission due to its high photoluminescence quantum yield and good thermal stability. mdpi.com Copolymerizing 10-(2-ethylhexyl)-10H-phenothiazine, an electron-donating (hole-transporting) unit, with fluorene can lead to materials with improved charge balance and device efficiency. acs.org

Random copolymers of 3,7-dibromo-10-(2'-ethylhexyl)-phenothiazine and 2,7-dibromo-9,9-bis(2'-ethylhexyl)fluorene have been successfully synthesized via Ni(0)-mediated Yamamoto coupling. acs.org The resulting copolymers, poly(BEHF-co-PTZ), exhibit properties that are intermediate between the two homopolymers. The inclusion of the phenothiazine unit lowers the HOMO level compared to the pure polyfluorene, which can facilitate better hole injection in electronic devices. acs.org The emission color of these copolymers can be tuned by varying the feed ratio of the two monomers.

Table 2: Properties of Poly(fluorene-co-phenothiazine) Copolymers with Varying Monomer Ratios

| Copolymer (Fluorene:Phenothiazine) | Mn ( g/mol ) | PDI | UV-Vis (λₘₐₓ, Film) | PL (λₘₐₓ, Film) | HOMO (eV) | Reference |

| 100:0 (PBEHF) | 16,000 | 2.1 | 382 nm | 422 nm | 5.80 | acs.org |

| 88:12 | 18,000 | 2.0 | 385 nm | 425 nm | 5.42 | acs.org |

| 75:25 | 17,000 | 2.0 | 388 nm | 446 nm | 5.35 | acs.org |

| 50:50 | 14,000 | 1.9 | 396 nm | 505 nm | 5.21 | acs.org |

| 0:100 (PPTZ) | 11,000 | 1.9 | 420 nm | 545 nm | 5.02 | acs.org |

Copolymerization with Arylenevinylene Units

The strategic copolymerization of 10-(2-Ethylhexyl)-10H-phenothiazine with arylenevinylene units represents a significant pathway to novel organic semiconducting materials. This approach allows for the fine-tuning of the material's electronic and optical properties, making them suitable for applications such as organic solar cells. nih.gov

A notable example involves the synthesis of copolymers composed of {(2E,2'E)-3,3'-[2,5-bis(octyloxy)-1,4-phenylene]-bis[2-(thiophen-2-yl)acrylonitrile]} (OPTAN) and 10-(2'-ethylhexylphenothiazine) (PTZ) monomers. nih.gov These copolymers, designated as poly(OPTAN-co-PTZ)s, are synthesized via Suzuki coupling polymerization, a method that allows for precise control over the monomer ratios. nih.gov

Research findings indicate that increasing the OPTAN content in the copolymer leads to a bathochromic shift (a shift to longer wavelengths) in the absorption spectra of the resulting material. nih.gov This shift is advantageous for photovoltaic applications as it allows the material to absorb a broader range of the solar spectrum. The optical band gap energies of these copolymers have been measured to be in the range of 1.90-1.87 eV, while the highest occupied molecular orbital (HOMO) energy levels are situated between -5.07 and -5.12 eV. nih.gov

When these copolymers are utilized as the p-type donor material in conjunction with fullerene-based acceptors like PCBM, they exhibit promising photovoltaic performance. For instance, a device fabricated with poly(50OPTAN-alt-50PTZ) and C70-PCBM demonstrated an open-circuit voltage of 0.79 V, a short-circuit current of 5.25 mA/cm², and a power conversion efficiency of 1.25%. nih.gov

| Copolymer Composition | Acceptor | Open-Circuit Voltage (V) | Short-Circuit Current (mA/cm²) | Fill Factor | Power Conversion Efficiency (%) |

| poly(50OPTAN-alt-50PTZ) | C70-PCBM | 0.79 | 5.25 | 0.30 | 1.25 |

Data sourced from a study on copolymers of arylenevinylene and phenothiazine for organic solar cells. nih.gov

Synthesis of Donor-Acceptor Conjugated Polymers with Diketopyrrolopyrrole (DPP)

The synthesis of donor-acceptor (D-A) conjugated polymers incorporating phenothiazine derivatives and diketopyrrolopyrrole (DPP) units has emerged as a promising strategy for developing materials for organic field-effect transistors (OFETs). researchgate.net The combination of the electron-donating phenothiazine and the electron-accepting DPP creates a low bandgap material with desirable charge transport properties.

One synthetic route to these polymers is through direct (hetero)arylation polymerization. researchgate.net This method offers an efficient way to create complex polymer structures. In a specific example, donor monomers such as 4-(10H-phenothiazin-10-yl)-N,N-diphenylaniline (PDA) and 10-(pyren-1-yl)-10H-phenothiazine (PYP) were polymerized with a DPP derivative. researchgate.net The resulting D-A conjugated polymers were then used to fabricate OFETs. These devices exhibited hole mobility values in the order of 10⁻⁵ cm²/Vs. researchgate.net

The properties of these polymers can be further tuned by modifying the side chains on the phenoxazine (B87303) unit, a structurally similar compound. For instance, phenoxazine-based polymers with hexyl benzoyl side chains have been shown to have higher molecular weights than those with branched ethylhexyl side chains. scielo.br This highlights the importance of side-chain engineering in controlling the properties of the final polymer.

| Polymer | Synthetic Method | Application | Hole Mobility (cm²/Vs) |

| PDA-DPP | Direct Arylation Polymerization | OFET | 10⁻⁵ |

| PYP-DPP | Direct Arylation Polymerization | OFET | 10⁻⁵ |

Data based on research into phenothiazine derivatives and diketopyrrolopyrrole-based conjugated polymers. researchgate.net

Polyhydrosilylation for Functional Organosilicon Copolymers

While specific examples of polyhydrosilylation involving 10-(2-Ethylhexyl)-10H-phenothiazine are not extensively detailed in the provided search results, the general principles of this polymerization technique can be applied to create functional organosilicon copolymers. Polyhydrosilylation is a versatile method for creating polymers with a range of properties, and the incorporation of phenothiazine units would be expected to impart desirable electronic and optical characteristics. This method typically involves the addition of a silicon-hydride (Si-H) bond across a multiple bond, such as a carbon-carbon double or triple bond. By using a phenothiazine derivative containing an appropriate functional group, it can be incorporated into a polysiloxane or other organosilicon polymer backbone. This approach could lead to the development of new materials for a variety of optoelectronic applications.

Derivatization for Specific Optoelectronic Functions

The versatility of the phenothiazine core allows for its chemical modification to tailor its properties for specific optoelectronic applications. rsc.orgrsc.org By introducing different functional groups at various positions on the phenothiazine ring, researchers can fine-tune the molecule's electron-donating or -accepting character, its absorption and emission spectra, and its self-assembly properties. rsc.org

Synthesis of Phenothiazine-Based Organic Sensitizers with Electron-Accepting/Donating Moieties

A key application of derivatized phenothiazines is in dye-sensitized solar cells (DSSCs), where they act as the light-harvesting component. nih.govrsc.orgresearchgate.net The efficiency of a DSSC is highly dependent on the properties of the dye, and the donor-π-acceptor (D-π-A) design is a widely adopted strategy for creating effective organic sensitizers. medcraveonline.comsioc-journal.cn In this design, the phenothiazine unit typically serves as the electron donor (D), a conjugated spacer acts as the π-bridge, and an electron-accepting group (A) anchors the dye to the semiconductor surface (e.g., TiO₂) and facilitates electron injection. nih.govrsc.orgresearchgate.net

The introduction of an auxiliary acceptor, such as benzothiadiazole, can also be used to broaden the absorption spectrum of the dye. acs.org However, this can sometimes lead to a decrease in the open-circuit voltage of the device. acs.org This highlights the delicate balance that must be struck when designing these complex molecules.

| Dye | N(10) Substituent | Overall Conversion Efficiency (%) |

| NSPt-C6 | Hexyl | 6.22 |

| Dye with methyl group | Methyl | 4.2-6.2 (range) |

| Dye with triphenylamino group | Triphenylamino | 4.2-6.2 (range) |

Data compiled from studies on phenothiazine derivatives as organic sensitizers for DSSCs. rsc.orgresearchgate.netelsevierpure.com

Introduction of Varied Side Chains and Spacers

The introduction of different side chains and spacers is a crucial strategy for modulating the properties of phenothiazine-based materials. nih.govacs.orgnih.gov Side chains, particularly at the N(10) position, can influence the solubility, crystallinity, and intermolecular interactions of the material. rsc.org For example, the use of bulky alkyl groups can help to suppress molecular aggregation, which is often detrimental to the performance of organic electronic devices. rsc.orgnih.gov

Spacers, on the other hand, play a critical role in controlling the electronic communication between different parts of a molecule or between a molecule and a surface. nih.govrsc.orgpsu.edu In the context of donor-acceptor systems, the nature of the spacer can significantly impact the efficiency of charge transfer and charge separation. nih.gov For instance, in a subphthalocyanine-fullerene conjugate, the use of a phenoxy spacer to connect a phenothiazine unit to the subphthalocyanine (B1262678) core was found to promote a long-lived charge-separated state. nih.gov In contrast, a direct linkage resulted in weaker charge separation. nih.gov This demonstrates the importance of the spacer in mediating the electronic interactions within a molecular system.

Modulation of Sulfur Oxidation State in Phenothiazine Derivatives

The sulfur atom in the phenothiazine ring offers a unique handle for modifying the electronic properties of the molecule. rsc.orgnih.gov The sulfur can exist in different oxidation states, namely sulfide (B99878), sulfoxide (B87167), and sulfone. rsc.orgnih.gov This transformation from a sulfide to a sulfoxide or sulfone significantly alters the electron-donating character of the phenothiazine unit. rsc.orgnorthumbria.ac.uknih.gov

The oxidation of the sulfur atom can be achieved through various chemical methods, such as using hydrogen peroxide or nitrous acid. nih.govcdnsciencepub.com This process converts the electron-rich sulfide into an electron-withdrawing sulfoxide or sulfone. rsc.orgnih.gov This change has a profound impact on the molecule's highest occupied molecular orbital (HOMO) energy level, with a gradual increase in the oxidation potential observed as the oxidation state of the sulfur increases. rsc.org This ability to tune the electronic properties through sulfur oxidation provides an additional tool for designing phenothiazine-based materials with specific functions. For example, a molecule containing a phenothiazine sulfoxide unit has been shown to exhibit ternary memory behavior, while the corresponding sulfide and sulfone derivatives only showed binary memory characteristics. rsc.org

Advanced Spectroscopic Characterization and Elucidation of Electronic Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 10-(2-Ethylhexyl)-10H-phenothiazine, providing unambiguous confirmation of its atomic connectivity.

In ¹H NMR spectroscopy of the closely related 10-(2-ethylhexyl)-10H-phenothiazine (PTZ-C8H17), the spectrum is characterized by distinct regions. rsc.org The aromatic protons on the phenothiazine (B1677639) core typically appear as a series of multiplets in the downfield region, usually between 6.8 and 7.2 ppm. rsc.org The aliphatic protons of the 2-ethylhexyl group are observed in the upfield region. Specifically, the methylene (B1212753) protons adjacent to the nitrogen atom (N-CH₂) appear as a doublet around 3.7-3.8 ppm. rsc.org The remaining methylene (CH₂) and methyl (CH₃) protons of the ethylhexyl chain produce a complex set of multiplets further upfield, between approximately 0.8 and 1.9 ppm. rsc.org

¹³C NMR spectroscopy further corroborates the structure. For a derivative, 7-bromo-10-(2-ethylhexyl)-10H-phenothiazine-3-carbaldehyde, the carbon signals are well-resolved. rsc.org The aromatic carbons of the phenothiazine skeleton are found in the 115-152 ppm range. rsc.org The carbons of the 2-ethylhexyl substituent appear in the upfield region, with the N-CH₂ carbon signal around 51.6 ppm and the terminal methyl groups resonating at approximately 10.4 and 14.0 ppm. rsc.org

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic Protons (Phenothiazine) | ~6.8 - 7.2 (m) | ~115 - 152 |

| N-CH₂ (Alkyl Chain) | ~3.7 - 3.8 (d) | ~51.6 |

| Alkyl CH, CH₂, CH₃ | ~0.8 - 1.9 (m) | ~10.4 - 36.0 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Characteristics

UV-Vis spectroscopy provides insight into the electronic transitions within the molecule. The spectrum of a neutral phenothiazine derivative is typically characterized by absorption bands in the ultraviolet region. These absorptions are generally ascribed to π-π* and n-π* electronic transitions within the conjugated phenothiazine ring system. nih.gov For instance, the parent N-ethylphenothiazine (EPT), a close structural analog, exhibits its lowest-energy maximum absorption at approximately 311 nm. uky.edu

Upon one-electron oxidation, the resulting radical cation (PTZ⁺•) displays significant changes in its absorption spectrum. New, intense absorption bands appear at much longer wavelengths in the visible region. The radical cation of EPT, for example, shows a strong absorption feature between 510–550 nm. uky.edu This dramatic color change is a hallmark of stable radical cation formation in phenothiazine compounds. Further oxidation to the dication state results in another shift in the absorption spectrum, with the dication of a derivative, DMeOEPT, showing a blue-shifted maximum relative to its radical cation form. uky.edu

| Species | Absorption Maximum (λmax) | Region |

|---|---|---|

| Neutral (EPT) | ~311 nm | UV |

| Radical Cation (EPT⁺•) | ~510-550 nm | Visible |

Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Analysis

FT-IR spectroscopy is used to identify the characteristic vibrational modes of the functional groups within 10-(2-Ethylhexyl)-10H-phenothiazine. The spectrum is a composite of the vibrations of the phenothiazine core and the attached alkyl chain.

Key vibrational bands for the phenothiazine nucleus, as observed in the parent 10H-phenothiazine, include C-H stretching of the aromatic rings (above 3000 cm⁻¹), aromatic C=C stretching vibrations (typically in the 1450-1600 cm⁻¹ region), C-N stretching (around 1300-1350 cm⁻¹), and C-S stretching modes at lower wavenumbers. spectrabase.com The 2-ethylhexyl group introduces strong bands corresponding to aliphatic C-H stretching just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) and C-H bending vibrations around 1465 cm⁻¹ and 1375 cm⁻¹. nist.gov

| Frequency (cm⁻¹) | Vibrational Assignment |

|---|---|

| ~3050 | Aromatic C-H Stretch |

| ~2850-2960 | Aliphatic C-H Stretch |

| ~1580 | Aromatic C=C Stretch |

| ~1465 | Aliphatic C-H Bend (CH₂) |

| ~1325 | Aromatic C-N Stretch |

Mass Spectrometry for Molecular Weight and Compositional Analysis

Mass spectrometry confirms the molecular weight and elemental composition of the compound. For 10-(2-Ethylhexyl)-10H-phenothiazine, the molecular formula is C₂₀H₂₅NS. nih.gov This corresponds to a theoretical exact mass of approximately 311.1708 Da. nih.gov

High-Resolution Mass Spectrometry (HRMS), often using electrospray ionization (ESI), is employed to verify this composition. In positive-ion mode, the compound is typically observed as the protonated molecule, [M+H]⁺, with a measured mass-to-charge ratio (m/z) that matches the calculated value to within a few parts per million, confirming the elemental formula. rsc.org

| Attribute | Value |

|---|---|

| Molecular Formula | C₂₀H₂₅NS |

| Average Molecular Weight | 311.5 g/mol |

| Monoisotopic (Exact) Mass | 311.17077098 Da |

| Expected HRMS Ion ([M+H]⁺) | 312.1780 |

Electrochemical Characterization for Redox Potentials

The electrochemical behavior of 10-(2-Ethylhexyl)-10H-phenothiazine is central to its application in areas such as redox mediators and energy storage. Its redox potentials and the stability of its oxidized states are readily investigated using techniques like cyclic voltammetry.

Cyclic voltammetry of phenothiazine derivatives in a non-aqueous electrolyte typically reveals two successive, quasi-reversible one-electron oxidation events. uky.eduresearchgate.net The first oxidation corresponds to the formation of a stable nitrogen-centered radical cation (PTZ → PTZ⁺• + e⁻). The second oxidation, occurring at a higher potential, corresponds to the formation of a dication (PTZ⁺• → PTZ²⁺ + e⁻). uky.edu For N-ethylphenothiazine (EPT), a close analog, the first oxidation process is highly reversible, while the second oxidation is less reversible, suggesting the dication is less stable on the experimental timescale. uky.edu The redox potentials are key parameters for evaluating the electron-donating strength of the molecule.

| Redox Process | Description | Reversibility |

|---|---|---|

| E₁ (Oxidation 1) | Formation of Radical Cation (PTZ/PTZ⁺•) | Reversible |

| E₂ (Oxidation 2) | Formation of Dication (PTZ⁺•/PTZ²⁺) | Less Reversible |

The first oxidation of 10-(2-Ethylhexyl)-10H-phenothiazine generates a particularly stable radical cation. This stability is a defining characteristic of the phenothiazine class and arises from the effective delocalization of the unpaired electron and positive charge across the tricyclic aromatic system. rsc.org The reversibility of the first oxidation peak in cyclic voltammetry is strong evidence for the chemical stability of this radical cation species. uky.edu This stability is so pronounced that phenothiazine radical cations can often be isolated as crystalline salts and are stable in solution for extended periods. uky.edursc.org The formation of these stable radical species is responsible for the electrochromic behavior observed in UV-Vis spectroscopy and is fundamental to their use as redox shuttles and in organic electronic devices. uky.eduresearchgate.net

Theoretical and Computational Investigations of 10 2 Ethylhexyl 10h Phenothiazine Based Systems

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed matter. It is based on the principle that the properties of a system can be determined from its electron density. DFT calculations are instrumental in predicting a wide range of molecular properties, from optimized geometries to spectroscopic characteristics. For phenothiazine (B1677639) derivatives, DFT has been employed to understand their structure-property relationships, which are crucial for their applications in various fields, including pharmaceuticals and materials science. mdpi.comnepjol.info

Ground-State Geometry Optimization

The first step in most quantum chemical studies is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the ground-state geometry. This is achieved through a process called geometry optimization. Using a specified DFT functional and basis set, the forces on each atom are calculated, and the atomic coordinates are adjusted iteratively until a minimum on the potential energy surface is located. researchgate.net

For a molecule like 10-(2-Ethylhexyl)-10H-phenothiazine, key structural parameters of interest would include:

Bond Lengths: The distances between bonded atoms (e.g., C-C, C-N, C-S).

Bond Angles: The angles formed by three connected atoms (e.g., C-N-C, C-S-C).

While specific optimized geometry data for 10-(2-Ethylhexyl)-10H-phenothiazine is not available, studies on other phenothiazine derivatives show that the central thiazine (B8601807) ring typically adopts a folded, butterfly-like conformation. mdpi.com The nature of the substituent at the N-10 position can influence the degree of this folding.

Table 1: Hypothetical Optimized Geometrical Parameters for 10-(2-Ethylhexyl)-10H-phenothiazine (Illustrative)

| Parameter | Atom Pair/Trio/Quartet | Expected Value (Illustrative) |

| Bond Length | C-S | ~1.77 Å |

| Bond Length | C-N | ~1.40 Å |

| Bond Angle | C-S-C | ~98° |

| Dihedral Angle | C-S-C-N | ~140-160° |

Note: The values in this table are illustrative and based on general findings for phenothiazine derivatives. They are not the result of a specific calculation for 10-(2-Ethylhexyl)-10H-phenothiazine.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Levels and Band Gaps

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in molecular interactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which a molecule is most likely to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A smaller energy gap generally indicates higher chemical reactivity, lower kinetic stability, and greater polarizability. nih.gov For organic materials used in electronics, the HOMO-LUMO gap is related to the material's ability to conduct electricity and its optical properties.

In phenothiazine derivatives, the HOMO is typically localized on the electron-rich phenothiazine ring system, particularly involving the sulfur and nitrogen atoms. The LUMO distribution can vary depending on the substituents. The introduction of the 2-ethylhexyl group, an electron-donating alkyl chain, would be expected to raise the energy of the HOMO, potentially leading to a smaller HOMO-LUMO gap compared to the unsubstituted phenothiazine. ajchem-a.com

Table 2: Representative Frontier Molecular Orbital Energies and Energy Gaps for Phenothiazine Derivatives (Illustrative)

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 10-Acetyl-10H-phenothiazine 5-oxide | - | - | Not specified, but studied nepjol.info |

| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | -0.26751 | -0.18094 | 0.08657 nih.gov |

| Temozolomide (Neutral, Gas Phase) | - | - | 4.40 aimspress.com |

Note: This table presents data for other compounds to illustrate the typical values obtained from FMO analysis. No specific data for 10-(2-Ethylhexyl)-10H-phenothiazine was found.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface, with different colors indicating varying electrostatic potentials. Typically, red represents regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). Green and yellow represent intermediate potentials.

For 10-(2-Ethylhexyl)-10H-phenothiazine, an MEP map would likely show:

Negative Potential (Red): Concentrated around the electronegative sulfur and nitrogen atoms of the phenothiazine core, as well as any other electronegative atoms if present. These are the sites most likely to interact with positive ions or electrophiles.

Positive Potential (Blue): Located around the hydrogen atoms, particularly those on the aromatic rings and the alkyl chain.

MEP maps are valuable for predicting intermolecular interactions, such as drug-receptor binding and crystal packing. ajchem-a.com

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals.

A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by the second-order perturbation energy, E(2). This energy represents the stabilization resulting from the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. Larger E(2) values indicate stronger interactions.

For 10-(2-Ethylhexyl)-10H-phenothiazine, NBO analysis could be used to investigate:

Intramolecular Charge Transfer: Delocalization of electron density from the lone pairs of the nitrogen and sulfur atoms into the antibonding orbitals of the aromatic rings.

Hyperconjugation: Interactions between the C-H bonds of the ethylhexyl group and the phenothiazine ring system.

Studies on other phenothiazine derivatives have utilized NBO analysis to understand their stability and electronic properties. nepjol.info

Calculation of First Hyperpolarizability for Nonlinear Optical Response

Molecules with large first hyperpolarizability (β) values are of interest for applications in nonlinear optics (NLO), which involve materials that alter the properties of light passing through them. The first hyperpolarizability is a measure of the second-order nonlinear optical response of a molecule.

DFT calculations can be used to predict the first hyperpolarizability of a molecule. A large β value is often associated with molecules that have:

A significant difference between their ground-state and excited-state dipole moments.

A low-energy charge-transfer transition.

The phenothiazine core is an excellent electron donor, and when combined with suitable electron-acceptor groups, can lead to molecules with significant NLO properties. The 2-ethylhexyl group is primarily an electron-donating alkyl group and may not, by itself, induce a large NLO response. However, understanding the baseline hyperpolarizability is important for designing more complex NLO materials based on this scaffold. Research on other phenothiazine derivatives has explored their NLO potential. nepjol.info

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is used to study the properties of molecules in their electronically excited states. It is a widely used method for calculating electronic absorption spectra (UV-Vis spectra), which correspond to the transitions from the ground state to various excited states. arxiv.orgresearchgate.net

For 10-(2-Ethylhexyl)-10H-phenothiazine, TD-DFT calculations could provide:

Excitation Energies: The energies required to promote an electron from an occupied orbital to an unoccupied orbital. These energies correspond to the wavelengths of light absorbed by the molecule.

Oscillator Strengths: A measure of the probability of a particular electronic transition occurring. Higher oscillator strengths correspond to more intense absorption peaks.

Nature of Electronic Transitions: Identification of the specific molecular orbitals involved in each electronic transition (e.g., π → π, n → π).

In phenothiazine derivatives, the absorption spectra are characterized by π → π* transitions within the aromatic system. mdpi.comnih.gov The position and intensity of these absorption bands can be modulated by the substituents on the phenothiazine core. TD-DFT is a crucial tool for understanding and predicting these spectroscopic features.

Simulation of Electronic Absorption Spectra and Maximum Wavelengths (λmax)

Computational methods, especially TD-DFT, are widely used to simulate the electronic absorption spectra of phenothiazine derivatives. vicas.orgdoi.org These simulations predict the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths (f), which are crucial for understanding how these molecules interact with light. The calculations typically involve optimizing the molecule's ground-state geometry and then computing the vertical excitation energies to various excited states. sioc-journal.cn

For phenothiazine-based systems, the absorption spectra generally exhibit intense π-π* transitions and weaker n-π* transitions. mdpi.com The primary absorption bands are often associated with transitions from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). In many phenothiazine derivatives designed as donor-acceptor (D-A) systems, these transitions have a significant intramolecular charge transfer (ICT) character, originating from the electron-rich phenothiazine donor to an acceptor moiety. vicas.org

Theoretical studies on various 10-alkyl-phenothiazine derivatives show that the simulated absorption spectra are in good agreement with experimental data. The choice of the functional and basis set in DFT calculations is critical for accuracy. Hybrid potentials are often employed to calculate the absorption maxima. vicas.orgdoi.org For instance, studies on D-A dyes incorporating a phenothiazine donor show that the main absorption band corresponds to the HOMO→LUMO transition, indicating a transfer of electron density from the phenothiazine unit to the acceptor. vicas.org The introduction of the 2-ethylhexyl group primarily enhances solubility without significantly altering the core electronic transitions of the phenothiazine ring, though it can influence conformation and solid-state packing. researchgate.net

Table 1: Representative Simulated Absorption Data for a Generic 10-Alkyl-Phenothiazine-Based Dye This table is illustrative, based on typical values found for similar phenothiazine derivatives in the literature. vicas.orgdoi.org

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | 410 | 1.22 | HOMO → LUMO (55%) |

| S0 → S2 | 372 | 0.68 | HOMO-1 → LUMO (35%) |

| S0 → S3 | 286 | 0.01 | HOMO → LUMO+1 (15%) |

Determination of Excitation Energies

The determination of excitation energies is a fundamental output of TD-DFT calculations, providing insight into the photophysical behavior of molecules. These energies correspond to the electronic transitions from the ground state (S0) to various singlet (S1, S2, ...) and triplet (T1, T2, ...) excited states. sioc-journal.cn The lowest singlet excitation energy (E(S1)) is directly related to the onset of the absorption spectrum, while the energy gap between the lowest singlet and triplet states (ΔEST = E(S1) - E(T1)) is a critical parameter for understanding luminescence mechanisms, such as thermally activated delayed fluorescence (TADF). researchgate.net

For phenothiazine systems, quantum-chemical calculations reveal that the nature of the substituent at the N-10 position can influence the excited state energies. nih.gov The non-planar structure of the phenothiazine ring leads to the existence of quasi-axial and quasi-equatorial conformers, which can have slightly different excitation energies. rsc.orgelsevierpure.com The lowest excited singlet state often involves a significant charge transfer character, especially in D-A architectures. nih.gov This state is the precursor to fluorescence and, through intersystem crossing (ISC), to the lowest triplet state. rsc.org

Computational studies on phenothiazine radical cations (PTZ•+) also show a manifold of accessible doublet excited states, which can be populated by photoexcitation and act as powerful photooxidants. acs.orgacs.org

Investigation of Intramolecular Charge Transfer (ICT) States

The phenothiazine moiety is a potent electron donor, making its derivatives ideal candidates for studying intramolecular charge transfer (ICT). rsc.org In D-A molecules incorporating phenothiazine, photoexcitation often triggers a substantial transfer of electron density from the PTZ unit (donor) to the linked acceptor group. This process leads to the formation of an ICT excited state, which is characterized by a large dipole moment and significant solvatochromism (a shift in emission wavelength with solvent polarity). researcher.life

Computational modeling is essential for visualizing and quantifying this charge transfer. Analysis of the frontier molecular orbitals (HOMO and LUMO) provides a clear picture of the ICT process. In a typical PTZ-based D-A system, the HOMO is localized on the phenothiazine core, while the LUMO is concentrated on the acceptor. acs.org This spatial separation ensures that the HOMO→LUMO transition corresponds to a significant charge transfer.

Recent studies have explored how modifying the phenothiazine core, for instance through sulfur oxidation, can tune the nature of the ICT state. acs.orgnih.gov Theoretical calculations have shown that while standard phenothiazines may relax into a twisted intramolecular charge transfer (TICT) state, which is often non-emissive, their oxidized sulfoxide (B87167) and sulfone analogues can favor a planar intramolecular charge transfer (PICT) state, leading to enhanced fluorescence. acs.orgnih.gov In some complex phenothiazine derivatives, dual ICT fluorescence has been observed, arising from different excited-state conformers. elsevierpure.com

Computational Analysis of Electronic and Optoelectronic Properties

DFT calculations are a workhorse for predicting the electronic and optoelectronic properties of phenothiazine-based materials. researchgate.net These properties are intimately linked to the molecule's frontier molecular orbitals. Key parameters derived from these calculations include the HOMO and LUMO energy levels, the HOMO-LUMO energy gap (ΔE), ionization potential (IP), and electron affinity (EA). nih.gov

The HOMO energy level is an indicator of the electron-donating ability of a molecule, while the LUMO level relates to its electron-accepting ability. A higher HOMO energy facilitates hole injection and transport in organic electronic devices. nih.gov The HOMO-LUMO gap is a crucial parameter that determines the intrinsic electronic absorption and emission properties of the material. bohrium.com For 10-(2-Ethylhexyl)-10H-phenothiazine, the electron-donating 2-ethylhexyl group, along with the nitrogen and sulfur heteroatoms, contributes to a high-lying HOMO, making it an excellent hole-transporting material. nih.gov

By systematically modifying the molecular structure—for instance, by adding different acceptor units to the phenothiazine core—researchers can use computational analysis to tailor these electronic properties for specific applications, such as organic solar cells (OSCs) and organic light-emitting diodes (OLEDs). rsc.orgbohrium.com

Table 2: Representative Calculated Electronic Properties for a Generic 10-Alkyl-Phenothiazine System This table is illustrative, based on typical values found for similar phenothiazine derivatives in the literature. nih.govsioc-journal.cn

| Property | Calculated Value (eV) | Method/Functional |

| HOMO Energy | -5.16 | B3LYP/6-31G(d) |

| LUMO Energy | -1.51 | B3LYP/6-31G(d) |

| HOMO-LUMO Gap (ΔE) | 3.65 | B3LYP/6-31G(d) |

| Ionization Potential (IP) | 5.45 | B3LYP/6-31G(d) |

| Electron Affinity (EA) | 1.20 | B3LYP/6-31G(d) |

Investigation of Excited State Stability and Phosphorescence Mechanisms

The stability of the excited state is paramount for luminescent materials. Computational studies investigate the decay pathways available to the excited molecule, including fluorescence, intersystem crossing (ISC) to the triplet state, and non-radiative decay. nih.govrsc.org Phenothiazines generally exhibit efficient ISC, leading to high triplet state quantum yields. rsc.org This triplet state is often responsible for photosensitization processes and can be the origin of phosphorescence. nih.gov

TD-DFT calculations can determine the energies of the lowest singlet (S1) and triplet (T1) states. The energy difference, ΔEST, and the spin-orbit coupling between these states are key factors that govern the rates of ISC and reverse intersystem crossing (rISC). researchgate.net A small ΔEST is a prerequisite for efficient TADF, a mechanism that allows harvesting of triplet excitons for light emission. sioc-journal.cn

The phosphorescence mechanism in phenothiazine derivatives has also been a subject of computational inquiry. The T1 state in phenothiazines often possesses a charge-transfer character. mdpi.com Strong spin-orbit coupling, facilitated by the sulfur atom and the non-planar geometry, can enhance the probability of phosphorescence. mdpi.com Theoretical calculations have shown that the phosphorescence spectra of N-acylphenothiazines are located in the blue-green region of the spectrum. mdpi.com

Quantum Chemical Modeling for Optoelectronic and Electrochemical Properties

Quantum chemical modeling provides a bridge between the molecular structure and the macroscopic optoelectronic and electrochemical properties of materials. rsc.org For phenothiazine derivatives, DFT calculations are used to predict redox potentials, which can be correlated with experimental data from techniques like cyclic voltammetry. sioc-journal.cnubbcluj.ro The calculated HOMO energy level, for example, shows a strong correlation with the first oxidation potential. ubbcluj.ro This allows for the in silico design of materials with desired electrochemical stability and charge-injection characteristics.

These models are crucial in the field of dye-sensitized solar cells (DSSCs), where the alignment of the dye's energy levels with the semiconductor's conduction band and the electrolyte's redox potential is critical for efficient device performance. vicas.orgresearchgate.net Computational screening can identify promising phenothiazine-based dye candidates by calculating their HOMO/LUMO levels, absorption spectra, and light-harvesting efficiency (LHE). vicas.orgdoi.org The introduction of the 10-(2-ethylhexyl) group is particularly relevant here, as it improves the solubility of the dye in organic media and can prevent dye aggregation on the semiconductor surface, both of which are beneficial for device efficiency. researchgate.net

Furthermore, molecular dynamics (MD) simulations, which are based on force fields often parameterized from quantum chemical calculations, can be used to study the adsorption behavior and orientation of these molecules on surfaces, such as graphene or semiconductor oxides. figshare.comelsevierpure.com

Structure Property Relationships in 10 2 Ethylhexyl 10h Phenothiazine Derivatives

Influence of N-Alkyl Substitution on Electronic and Steric Conformation

The branched nature of the 2-ethylhexyl chain significantly enhances the solubility of phenothiazine-based molecules in common organic solvents. This is a vital practical advantage for solution-based processing techniques used in the fabrication of electronic devices. Furthermore, the steric bulk of this alkyl group influences the packing of the molecules in the solid state. It can prevent excessive aggregation, which is sometimes detrimental to performance, by creating space between the planar phenothiazine (B1677639) cores.

From an electronic standpoint, the alkyl group is an electron-donating substituent. This donation of electron density to the phenothiazine ring system raises the energy of the Highest Occupied Molecular Orbital (HOMO). This effect is crucial in designing materials for applications like dye-sensitized solar cells, where the HOMO level of the dye must be well-matched with the redox potential of the electrolyte.

The phenothiazine ring itself is not planar but has a folded "butterfly" conformation along the N-S axis. The N-alkyl substituent influences the dihedral angle of this fold. Studies on various N-substituted phenothiazines have shown that the nature of the substituent can affect this angle, which in turn can modulate the electronic communication between the two phenyl rings of the core and any groups attached to them. nih.gov

Impact of Peripheral Substituents and Conjugated Systems on Electronic Properties

Attaching different chemical groups (substituents) to the peripheral benzene (B151609) rings of the 10-(2-ethylhexyl)-10H-phenothiazine core is a powerful strategy for tuning its electronic properties. The position and electronic nature—whether electron-donating or electron-withdrawing—of these substituents can profoundly alter the molecule's light absorption, emission, and energy levels.

For instance, introducing electron-withdrawing groups, such as nitro groups, can lower both the HOMO and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. nih.gov This can shift the absorption spectrum to longer wavelengths (a red-shift), allowing the molecule to harvest more light in the visible or even near-infrared region of the electromagnetic spectrum. Conversely, electron-donating groups tend to raise the HOMO level.

In a study on N-aryl phenothiazines, it was found that the electronic properties, such as oxidation potentials, correlate strongly with the electronic nature of substituents on the N-aryl group. rsc.org This demonstrates that electronic effects can be transmitted effectively through the phenothiazine system. By strategically placing donor and acceptor groups on the phenothiazine backbone, researchers can create molecules with strong intramolecular charge transfer (ICT) character, which is highly desirable for many optoelectronic applications.

Correlation of Molecular Structure with Charge Carrier Mobility in Organic Semiconductors

The efficiency of an organic semiconductor is heavily dependent on its ability to transport charge, a property quantified by charge carrier mobility. For derivatives of 10-(2-ethylhexyl)-10H-phenothiazine, this mobility is directly linked to how the molecules arrange themselves in the solid state, a factor largely dictated by their molecular structure.

High charge carrier mobility in organic materials is often associated with a high degree of crystalline order and significant intermolecular electronic coupling. researchgate.netscispace.com The molecular structure determines the preferred packing motif (e.g., "edge-on" or "face-on" orientation relative to a substrate) and the distance between adjacent molecules (π–π stacking distance). mdpi.com

| Derivative Type | Key Structural Feature | Impact on Packing | Resulting Mobility Trend |

| Small Molecule | Bulky 2-ethylhexyl group | Can hinder close π-π stacking | Lower to moderate |

| Conjugated Polymer | Extended polymer backbone | Promotes lamellar packing | Higher, especially with processing |

| Liquid-Crystalline Polymer | Mesophase formation | Highly ordered domains | High (0.2-0.6 cm²/Vs reported for similar systems) nih.gov |

Effects of π-Conjugated System Length and Spacers on Optoelectronic Response

Extending the π-conjugated system of a 10-(2-ethylhexyl)-10H-phenothiazine derivative is a fundamental strategy for manipulating its optoelectronic properties. This is typically achieved by attaching conjugated "arms" or "bridges" to the phenothiazine core.

Increasing the length of the π-conjugated system generally leads to:

A red-shift in the absorption spectrum : As the conjugated path lengthens, the energy gap between the HOMO and LUMO decreases. researchgate.net This means the molecule can absorb lower-energy photons, shifting its absorption to longer wavelengths. beilstein-journals.orgnih.gov This is particularly advantageous for solar cell applications, as it allows for the harvesting of a broader portion of the solar spectrum. nih.gov

A narrower optical band gap : This is a direct consequence of the decreased HOMO-LUMO gap. beilstein-journals.orgnih.govnih.gov

Increased molar extinction coefficient : Longer conjugated systems often lead to more intense light absorption.

The type of "spacer" or "bridge" unit used to extend the conjugation is also critical. Different aromatic or heteroaromatic rings (like thiophene (B33073), furan, or benzene) can be used as building blocks. mdpi.com The choice of spacer influences the planarity of the molecule, the energy levels, and the charge transport properties. For example, thiophene-based spacers are very common in high-performance organic semiconductors due to their tendency to promote planar backbones and excellent charge transport characteristics.

Modulation of Optoelectronic Properties through Donor/Acceptor Strength

A highly effective design principle for organic optoelectronic materials is the creation of donor-acceptor (D-A) or donor-π-acceptor (D-π-A) structures. In this context, the 10-(2-ethylhexyl)-10H-phenothiazine unit serves as an excellent electron donor (D) due to its electron-rich nature. mdpi.com By connecting it to a suitable electron acceptor (A) moiety, often via a π-conjugated bridge, a molecule with a strong intramolecular charge transfer (ICT) can be synthesized.

Upon photoexcitation, an electron is promoted from a molecular orbital located primarily on the donor (phenothiazine) to one located on the acceptor. This ICT state is fundamental to the operation of organic solar cells, as it is the first step in generating free charges.

The strength of the donor and acceptor units directly impacts the optoelectronic properties:

Stronger Acceptors : Lead to a greater degree of charge transfer, a smaller HOMO-LUMO gap, and a more red-shifted absorption spectrum. researchgate.net

Modulating Donor Strength : While the phenothiazine core is a good donor, its strength can be further tuned by adding other electron-donating or withdrawing groups to its periphery, as discussed in section 5.2.

In some complex systems, multiple donors and acceptors can be incorporated. For instance, in a study involving bis-phenothiazine-C60 conjugates, the fullerene (C60) acted as the ultimate electron acceptor, even when other strong acceptors were present in the molecule. nih.gov This highlights the sophisticated level of control that can be achieved through molecular design.

Relationship Between Molecular Aggregation and Optical Properties

The optical properties of phenothiazine derivatives in the solid state (e.g., in a thin film) can be significantly different from their properties in a dilute solution. This difference arises from intermolecular interactions and the way the molecules aggregate or pack together.

In some cases, aggregation can lead to a phenomenon called aggregation-induced emission (AIE), where a molecule that is non-emissive or weakly emissive in solution becomes highly fluorescent upon aggregation. mdpi.com This is often attributed to the restriction of intramolecular rotations and vibrations in the aggregated state, which closes non-radiative decay pathways and promotes radiative decay (fluorescence). mdpi.com

Conversely, strong π-π stacking in other systems can lead to the formation of H-aggregates or J-aggregates, which have distinct spectroscopic signatures compared to the isolated molecule (monomer). H-aggregates typically show a blue-shift in their absorption spectrum, while J-aggregates exhibit a red-shift. These aggregation effects can influence the performance of devices by altering light absorption and creating pathways or traps for energy transfer. Understanding and controlling aggregation is therefore crucial for optimizing the performance of thin-film devices.

Role of Heteroatom Substitution on Electronic and Photovoltaic Characteristics

Replacing carbon atoms within the conjugated backbone of a phenothiazine derivative with other atoms (heteroatoms) such as nitrogen, oxygen, or selenium can have a profound impact on its electronic structure and photovoltaic performance. researchgate.net

The replacement of sulfur with heavier chalcogens like selenium or tellurium in the conjugated linkers has also been explored. researchgate.net These substitutions can lower the bandgap and enhance interchain interactions, which can be beneficial for both light harvesting and charge transport in photovoltaic devices.

Influence of Side Chain Design on Polymer Solubility and Packing

The design of side chains on the 10-(2-Ethylhexyl)-10H-phenothiazine core is a critical factor in determining the processability and solid-state morphology of the resulting polymers. The size, shape, and branching of these aliphatic appendages directly influence the solubility of the polymers in organic solvents and dictate the efficiency of intermolecular packing in the solid state. These characteristics are, in turn, fundamental to the performance of the materials in various electronic applications.

The incorporation of alkyl side chains is a common strategy to enhance the solubility of conjugated polymers. acs.org For phenothiazine-based polymers, the non-planar, butterfly-like structure of the phenothiazine unit itself can inhibit close packing, but the nature of the N-substituted side chain plays a significant role in modulating intermolecular interactions. mdpi.com The 2-ethylhexyl group is a frequently employed branched side chain intended to improve solubility without excessively disrupting the potential for ordered packing.

Research into phenothiazine-containing polyaniline derivatives has demonstrated the substantial impact of side chain architecture on polymer properties. acs.orgresearchgate.net A comparative study of polymers with different side chains on the phenothiazine core revealed that bulkier side chains lead to a lower glass transition temperature (Tg), which is indicative of reduced interchain interactions. acs.orgresearchgate.net For instance, polymers with a 2-hexyldecyl side chain, which is larger than the 2-ethylhexyl group, exhibited the lowest Tg, a result attributed to the significant steric hindrance imposed by the voluminous side chain that limits close packing of the polymer backbones. acs.orgresearchgate.net

Conversely, a more rigid substituent, such as a t-butylphenyl group, was found to increase the rigidity of the polymer backbone, resulting in a higher Tg. acs.orgresearchgate.net These findings underscore the delicate balance between side chain size and its effect on polymer packing. While larger side chains effectively enhance solubility, they can also create greater distances between polymer chains, potentially hindering charge transport in electronic devices. The majority of these polymer films were found to be largely amorphous, as confirmed by wide-angle X-ray scattering (WAXS) data. acs.org

Detailed structural analysis of discrete phenothiazine derivatives provides further insight into the influence of side chain length on molecular conformation, a precursor to polymer packing. X-ray diffraction studies of 2-((10-hexyl-10H-phenothiazine-3-yl)methylene)malononitrile and its 10-octyl analogue have quantified the dihedral angles between the aromatic rings of the phenothiazine core. nih.govresearchgate.net These angles are a direct measure of the molecule's "butterfly" conformation and are influenced by the nature of the N-alkyl substituent.

| Compound | Dihedral Angle between Aromatic Rings | Reference |

| 2-((10-hexyl-10H-phenothiazin-3-yl)methylene)malononitrile | Not specified in search results | nih.govresearchgate.net |

| 2-((10-octyl-10H-phenothiazin-3-yl)methylene)malononitrile (Molecule A) | 24.85 (1)° | nih.gov |

| 2-((10-octyl-10H-phenothiazin-3-yl)methylene)malononitrile (Molecule B) | 32.41 (2)° | nih.gov |

| 2-((10-octyl-10H-phenothiazin-3-yl)methylene)malononitrile (Molecule C) | 18.83 (2)° | nih.gov |

| 2-((10-octyl-10H-phenothiazin-3-yl)methylene)malononitrile (Molecule D) | 23.80 (2)° | nih.gov |

The variation in these dihedral angles, even within the same crystalline structure for the octyl derivative, highlights the conformational flexibility influenced by the side chain. nih.gov This flexibility at the molecular level translates to the packing behavior of the corresponding polymers.

From a more general perspective on conjugated polymers, increasing the length of alkyl side chains is a well-established method for improving solubility. researchgate.net However, this modification also directly impacts the film morphology. researchgate.net Molecular dynamics simulations have shown that decreasing the side-chain length can lead to a greater degree of backbone planarity and reduced interactions between the side chains and the polymer backbone. researchgate.net This, in turn, can result in a higher density of interchain π-π stacking, which is crucial for efficient charge transport. researchgate.net Therefore, the selection of the side chain, such as the 2-ethylhexyl group, represents a compromise aimed at achieving sufficient solubility for solution-based processing while minimizing the disruption to the intermolecular packing necessary for optimal electronic performance. researchgate.net The branched nature of the 2-ethylhexyl side chain is particularly effective at disrupting crystallization, thereby enhancing solubility, when compared to linear alkyl chains of a similar number of carbon atoms. rsc.org

| Side Chain Property | Influence on Polymer Solubility | Influence on Polymer Packing | Reference |

| Increased Length/Bulkiness | Generally increases solubility | Tends to decrease packing efficiency and lower interchain interactions | acs.orgresearchgate.netresearchgate.net |

| Decreased Length | May decrease solubility | Can lead to higher interchain π-π packing density and order | researchgate.net |

| Branched Structure (e.g., 2-ethylhexyl) | Enhances solubility compared to linear chains of similar size | Can disrupt crystalline packing | rsc.org |

| Rigid Substituents (e.g., t-butylphenyl) | May have variable effects on solubility | Can increase backbone rigidity | acs.orgresearchgate.net |

Advanced Research Applications in Organic Optoelectronics and Materials Science

Dye-Sensitized Solar Cells (DSSCs)

Dye-sensitized solar cells (DSSCs) represent a promising and cost-effective alternative to conventional silicon-based solar cells. The core of a DSSC consists of a porous layer of a wide-bandgap semiconductor, typically titanium dioxide (TiO2), coated with a monolayer of a sensitizing dye. This dye is responsible for absorbing sunlight and initiating the process of converting light into electrical energy. Phenothiazine-based dyes, including derivatives of 10-(2-ethylhexyl)-10H-phenothiazine, have emerged as a highly effective class of organic sensitizers in DSSCs.

Performance as Organic Sensitizers

The performance of a DSSC is critically dependent on the properties of the sensitizing dye. An ideal sensitizer (B1316253) should exhibit broad and intense absorption in the visible and near-infrared regions of the solar spectrum, possess appropriate energy levels for efficient electron injection into the semiconductor's conduction band, and demonstrate good stability under operational conditions.

Derivatives of 10-(2-ethylhexyl)-10H-phenothiazine have been shown to be effective organic sensitizers in DSSCs. The phenothiazine (B1677639) core acts as a strong electron donor, a key feature for efficient charge separation. The non-planar structure of the phenothiazine unit helps to suppress the formation of aggregates on the semiconductor surface, which can be detrimental to device performance. rsc.org

For instance, a study involving phenothiazine-based dyes demonstrated that the introduction of different alkyl chains at the N-10 position, such as an ethyl group, can influence the photovoltaic performance. nih.gov While specific performance data for a dye solely based on the 10-(2-ethylhexyl)-10H-phenothiazine donor is not extensively detailed in the provided results, the general principles of phenothiazine-based sensitizers suggest its potential. The ethylhexyl group, in particular, is known to improve solubility, facilitating the dye-coating process and potentially leading to more uniform and efficient dye layers on the TiO2 surface.

Design of Push-Pull Architectures for Enhanced Efficiency

To further enhance the efficiency of DSSCs, a common and effective strategy is the design of "push-pull" architectures for the organic sensitizer. This molecular engineering approach involves connecting an electron-donating (push) unit to an electron-accepting (pull) unit via a π-conjugated spacer. This design facilitates intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation, leading to a more efficient charge separation and injection into the semiconductor.

The 10-(2-ethylhexyl)-10H-phenothiazine moiety serves as an excellent electron-donating core in such push-pull systems. Researchers have synthesized various dyes where this phenothiazine derivative is linked to different acceptor groups, such as cyanoacrylic acid or rhodanine-3-acetic acid, through various π-spacers like thiophene (B33073) or furan. nih.govcivilica.comajchem-a.com

The choice of the acceptor and the π-spacer is crucial in tuning the optical and electrochemical properties of the dye. For example, incorporating thiophene units into the π-bridge can extend the conjugation length, leading to a red-shift in the absorption spectrum and thus better light harvesting. nih.gov The combination of a strong donor like 10-(2-ethylhexyl)-10H-phenothiazine with a suitable acceptor and π-linker can lead to dyes with high molar extinction coefficients, optimized energy levels for efficient electron injection and dye regeneration, and ultimately, higher power conversion efficiencies. researchgate.net

Below is an interactive data table showcasing the performance of various phenothiazine-based dyes in DSSCs, illustrating the impact of different molecular designs.

| Dye Code | Donor | π-Spacer | Acceptor | Voc (V) | Jsc (mA/cm²) | ff | PCE (%) |

| HL1 | Phenothiazine | Thiophene | Cyanoacrylic acid | 0.71 | 13.8 | 0.74 | 7.31 |

| HL2 | Phenothiazine | 3-Hexylthiophene | Cyanoacrylic acid | 0.70 | 12.9 | 0.73 | 6.63 |

| HL3 | Phenothiazine | 4-Hexyl-2,2'-bithiophene | Cyanoacrylic acid | 0.69 | 12.1 | 0.72 | 6.05 |

| NSPt-C6 | Phenothiazine (N-hexyl) | Thiophenylene | Cyanoacrylate | 0.69 | 14.42 | 0.63 | 6.22 |

| PETA | 10-Ethyl-10H-phenothiazine | - | 1H-tetrazole-5-acrylic acid | 0.65 | 11.5 | 0.68 | 5.10 |

Perovskite Solar Cells (PSCs)

Perovskite solar cells (PSCs) have witnessed a meteoric rise in power conversion efficiency, making them a highly promising photovoltaic technology. A typical PSC architecture includes a perovskite absorber layer sandwiched between an electron transport layer (ETL) and a hole transport layer (HTL). The HTL plays a crucial role in extracting holes from the perovskite layer and transporting them to the electrode, while also preventing direct contact between the perovskite and the metal contact, which can lead to degradation.

Development as Hole Transporting Materials (HTMs)

The development of efficient and stable hole transporting materials (HTMs) is paramount for achieving high-performance and long-lasting PSCs. While the spiro-OMeTAD molecule has been the benchmark HTM for many years, its high cost and susceptibility to degradation have spurred the search for alternative materials. nih.govresearchgate.net

Derivatives of 10-(2-ethylhexyl)-10H-phenothiazine have emerged as promising candidates for HTMs due to their excellent hole mobility, suitable energy levels that align well with the valence band of perovskite materials, and good film-forming properties. The electron-rich nature of the phenothiazine core facilitates efficient hole extraction from the perovskite layer. nih.gov The 2-ethylhexyl group enhances solubility, allowing for the deposition of uniform and high-quality HTL films through solution-processing techniques.

Strategies for Improved Stability and Performance in PSCs

Strategies to enhance the stability and performance of PSCs using phenothiazine-based HTMs include:

Molecular Engineering: Modifying the chemical structure of the phenothiazine core by introducing different functional groups can tune its electronic properties and improve its hydrophobicity, thereby enhancing the moisture resistance of the PSC. nih.gov

Doping and Additives: The performance of HTMs can often be improved by incorporating dopants or additives. For instance, lithium salts and 4-tert-butylpyridine (B128874) are commonly used dopants for spiro-OMeTAD to increase its conductivity and hole mobility. Similar strategies can be applied to phenothiazine-based HTMs to optimize their performance. nih.gov

Interfacial Engineering: Creating a good interface between the perovskite layer and the HTL is crucial for efficient charge extraction and minimizing recombination losses. This can be achieved by controlling the deposition conditions of the HTL or by introducing a thin interlayer.

Processability Optimization in Green Solvents for Sustainable Devices

The move towards more sustainable and environmentally friendly fabrication processes for solar cells is gaining momentum. A key aspect of this is the replacement of toxic and high-boiling-point organic solvents, such as chlorobenzene (B131634) and dichlorobenzene, which are commonly used for depositing the HTL, with "green" solvents like toluene (B28343), xylene, or even some alcohols. sci-hub.se